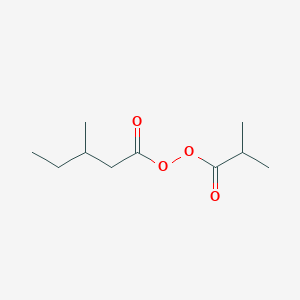![molecular formula C21H29NO2 B12571739 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid CAS No. 185534-87-6](/img/structure/B12571739.png)
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a heptan-4-yl group attached to the indole ring, which is further connected to a hex-2-enoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine . The resulting intermediate can then be further functionalized to introduce the heptan-4-yl group and the hex-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hex-2-enoic acid moiety to a single bond, forming hexanoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as sulfuric acid or acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The heptan-4-yl group and hex-2-enoic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole core and have been studied for their biological activities.
Indole-3-carbaldehyde: Another indole derivative used as a precursor in the synthesis of biologically active molecules.
Uniqueness
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptan-4-yl group and the hex-2-enoic acid moiety differentiates it from other indole derivatives, potentially enhancing its therapeutic potential and specificity in biological applications.
Propriétés
Numéro CAS |
185534-87-6 |
|---|---|
Formule moléculaire |
C21H29NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
3-(1-heptan-4-ylindol-5-yl)hex-2-enoic acid |
InChI |
InChI=1S/C21H29NO2/c1-4-7-16(15-21(23)24)17-10-11-20-18(14-17)12-13-22(20)19(8-5-2)9-6-3/h10-15,19H,4-9H2,1-3H3,(H,23,24) |
Clé InChI |
TZBDVUUQDWDKFD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)N1C=CC2=C1C=CC(=C2)C(=CC(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


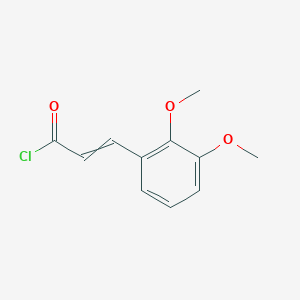

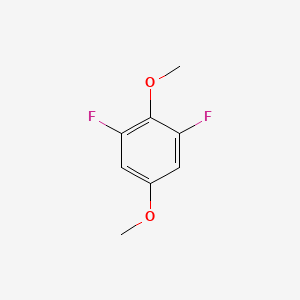
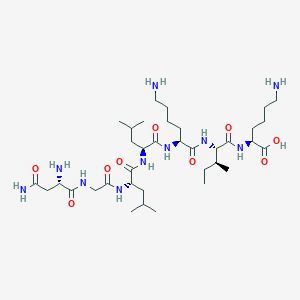
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

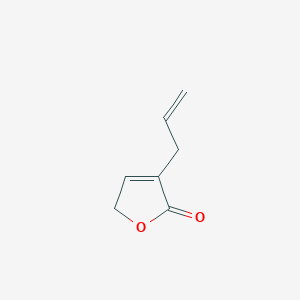
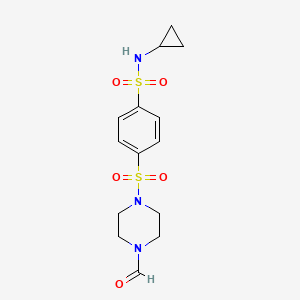
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
